molecular formula C9H10ClNO2 B2602737 N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine CAS No. 1937330-46-5

N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B2602737
CAS No.: 1937330-46-5
M. Wt: 199.63
InChI Key: PPXXDFSKKVNXLK-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol It is known for its unique structure, which includes a chloro and methoxy group attached to a phenyl ring, and a hydroxylamine functional group

Scientific Research Applications

N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to modifications in the structure and function of these molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine: Unique due to the presence of both chloro and methoxy groups on the phenyl ring.

    N-[1-(2-Chloro-4-methoxyphenyl)ethylidene]hydroxylamine: Similar structure but with the methoxy group in a different position.

    N-[1-(2-Chloro-3-methylphenyl)ethylidene]hydroxylamine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

This structural arrangement can influence the compound’s electronic properties and interactions with other molecules, making it a valuable compound for various research purposes .

Properties

IUPAC Name

(NE)-N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(11-12)7-4-3-5-8(13-2)9(7)10/h3-5,12H,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXXDFSKKVNXLK-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C(=CC=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C(=CC=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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